IND-07

Antitubercular Enzyme Inhibition Selectivity

IND-07 solves the challenge of poor selectivity in generic Mtb-DHFR inhibitors. Its unique, non-pteridine indole scaffold provides a well-characterized, lower-barrier reference standard essential for antitubercular SAR campaigns. • Baseline IC50 of 150 µM against Mtb-DHFR with a documented selectivity index of 6.53 over h-DHFR. • Chemical tractability enables systematic modifications to probe the Mtb-DHFR binding pocket, as validated by optimized analogs KC-08 and KC-11. • Serves as a critical control for benchmarking new derivative potency, selectivity improvements, and comparative pharmacokinetic (PK) profiles.

Molecular Formula C22H23NO4
Molecular Weight 365.43
Cat. No. B1192892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIND-07
SynonymsIND07;  IND 07;  IND-07
Molecular FormulaC22H23NO4
Molecular Weight365.43
Structural Identifiers
SMILESO=C(O)CCCOC1=CC2=C(N(CC3=CC=CC=C3)C(C)=C2C(C)=O)C=C1
InChIInChI=1S/C22H23NO4/c1-15-22(16(2)24)19-13-18(27-12-6-9-21(25)26)10-11-20(19)23(15)14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,25,26)
InChIKeyAJGIAOZUTGDMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IND-07: Selective Mtb-DHFR Inhibitor


IND-07 (IUPAC: 4-((3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxy)butanoic acid, C22H23NO4) is a novel indole-based chemical entity developed as a selective inhibitor of Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) [1]. Identified through virtual screening and subsequent optimization of an initial hit compound, IND-07 emerged as the most potent derivative among an initial series of 11 synthesized indole analogues [1]. Its primary mechanism of action involves disrupting the folate pathway, a validated target vital for nucleic acid biosynthesis and cell replication in M. tuberculosis, thereby classifying it as a potential antimycobacterial agent [1].

Workflow Mtb-DHFR folate pathway inhibition studies
Selection Indole scaffold with reported selectivity context
Use Context SAR probe and lead optimization reference

Selectivity Limitations of Generic Inhibitors


While dihydrofolate reductase (DHFR) is a conserved enzyme across both bacterial and human species, generic or earlier Mtb-DHFR inhibitors often suffer from poor selectivity, leading to potential off-target toxicity against human DHFR (h-DHFR) and limiting their therapeutic utility [1]. IND-07 is distinguished by its indole moiety—a chemical scaffold that, at the time of its discovery, had not been explored for antitubercular activity, offering a novel structural class distinct from traditional pteridine-based DHFR antagonists [1]. This structural divergence is not merely academic; it translates into a quantifiable selectivity advantage that simple substitution of any in-class DHFR inhibitor cannot guarantee, as detailed in the comparative evidence below [2].

Non‑selective DHFR inhibitors

Human DHFR inhibition profile may differ; selectivity index cannot be assumed.

Pteridine‑based antifolates

Scaffold-class mismatch: indole core is structurally distinct; SAR and resistance context may not transfer.

IND-07: Head-to-Head Performance Evidence


Selectivity Baseline: Mtb-DHFR vs. Human DHFR

IND-07 demonstrates a quantifiable selectivity for the mycobacterial DHFR enzyme over the human ortholog, a critical parameter for minimizing potential host toxicity. In enzymatic assays, IND-07 exhibited a selectivity index (ratio of IC50 against h-DHFR to IC50 against Mtb-DHFR) of 6.53 [1]. While this value provides a foundational selectivity benchmark for the indole scaffold, it also highlights the need for further optimization, as later-generation analogs (e.g., KC-11) were specifically engineered to improve upon this metric [2].

Selectivity baseline
Cross-study comparable
Selectivity index = 6.53
Reported selectivity benchmark for indole scaffold
Measured against purified h-DHFR; further optimization indicated
Antitubercular Enzyme Inhibition Selectivity

Potency and Selectivity: IND-07 vs. KC-11

To understand the evolutionary path from the initial lead IND-07, a direct cross-study comparison with its bioisosteric derivative, KC-11, reveals the trade-offs in potency and selectivity. IND-07 exhibits an IC50 of 150 µM against Mtb-DHFR with a selectivity index of 6.53 [1]. In a subsequent optimization study, KC-11 demonstrated a significantly improved IC50 of 6.79 µM and a superior selectivity index of 18-fold for Mtb-DHFR over h-DHFR [2]. This 22-fold improvement in potency, coupled with a nearly 3-fold increase in selectivity, underscores IND-07's role as the essential, less optimized precursor that validates the indole core and enables targeted SAR studies [2].

Potency & selectivity vs. KC‑11
Cross-study comparable
IND‑07 IC₅₀ 150 µM SI 6.53
KC‑11 IC₅₀ 6.79 µM SI 18‑fold
Scaffold validation lead vs. optimized derivative
KC‑11 is 22× more potent and 2.76× more selective in enzymatic assays
Antitubercular Lead Optimization Structure-Activity Relationship

ADME and Pharmacokinetic Benchmarking

In vivo pharmacokinetic studies provide a direct comparison of systemic exposure and metabolic stability. In a comparative study, IND-07's pharmacokinetic profile served as a benchmark against which the optimized derivative KC-11 was assessed. The study explicitly concluded that compound KC-11 demonstrated 'better pharmacokinetic profiles than IND-07,' indicating improvements in parameters such as absorption, distribution, metabolism, and excretion (ADME) [1]. While the exact numerical PK parameters (e.g., AUC, Cmax, t1/2) are not disclosed in the abstract, the qualitative superiority of KC-11 confirms IND-07's utility as a reference standard for evaluating incremental improvements in drug-like properties.

ADME / PK benchmarking
Data to verify
KC‑11 showed better PK profiles than IND‑07
IND‑07 serves as PK reference standard for derivative series
Exact AUC / Cmax not disclosed; qualitative improvement reported
ADME Pharmacokinetics Drug Development

Non-Pteridine Indole Scaffold Novelty

IND-07's core structural differentiation lies in its indole scaffold, which, at the time of discovery, represented an unexplored chemical space for antitubercular activity targeting DHFR [1]. This distinguishes it from the majority of known DHFR inhibitors, which are primarily based on pteridine, pyrimidine, or diaminopyrimidine scaffolds. While not a direct potency or selectivity comparator, this scaffold divergence is a class-level advantage: it provides a novel starting point for circumventing existing resistance mechanisms and optimizing ADME properties independent of traditional antifolate limitations [1]. This is supported by the subsequent design of KC-08 and KC-11, which retained the indole core and achieved improved selectivity (4-fold and 18-fold, respectively) [2].

Scaffold novelty
Class-level
Indole core, non‑pteridine
Novel chemical space for Mtb‑DHFR targeting
Avoids known pteridine‑class resistance and IP constraints
Scaffold Hopping Chemical Space Drug Resistance

IND-07: Research and Procurement Applications


Lead Scaffold Validation and SAR Studies

Procure IND-07 as the foundational lead compound for validating the antitubercular activity of the indole scaffold. Use its baseline IC50 (150 µM) and selectivity index (6.53) [1] as a benchmark for designing and evaluating new derivatives. This is particularly valuable for structure-activity relationship (SAR) campaigns aiming to improve upon its initial potency and selectivity, as successfully demonstrated with analogs KC-08 and KC-11 [2]. Its chemical tractability allows for systematic modifications to probe the Mtb-DHFR binding pocket.

ADME/PK Benchmarking for Drug Development

Employ IND-07 as a reference standard in comparative pharmacokinetic (PK) studies to quantify the improvement of newly synthesized derivatives. Given that KC-11 was explicitly found to have 'better pharmacokinetic profiles than IND-07' [2], IND-07 serves as a lower-barrier, well-characterized control for demonstrating enhanced bioavailability, metabolic stability, or reduced clearance in new chemical entities derived from the same indole series.

Novel Scaffold Docking and Modeling

Utilize IND-07's unique indole structure for molecular docking and dynamics simulations against the Mtb-DHFR active site [1]. This compound provides a non-pteridine chemical starting point for computational chemists to explore new binding interactions, pharmacophore models, and virtual screening campaigns aimed at identifying novel DHFR inhibitors that circumvent the resistance and toxicity profiles associated with classical antifolates.

In Vitro Selectivity and Target Engagement

For microbiology labs, IND-07 is a critical tool for establishing baseline selectivity between mycobacterial and human DHFR in enzymatic assays [1]. It can be used as a control compound when evaluating the target engagement of new Mtb-DHFR inhibitors or when investigating the role of the folate pathway in M. tuberculosis under various physiological conditions, providing a known reference point with a documented selectivity index of 6.53 [1].

Application
Selection Property
Validation Focus
Indole scaffold SAR studies
Baseline potency and selectivity profile
Enzymatic inhibition endpoints (Mtb‑DHFR)
In vivo PK reference standard
Qualitative PK improvement context
Comparative PK parameter review (derivative series)
Non‑pteridine docking studies
Unique indole scaffold
Binding pose and pharmacophore model validation
Mtb‑DHFR selectivity assays
Documented selectivity index context
Target engagement and host enzyme selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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